molecular formula C9H12N2O4 B6497889 methyl 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoate CAS No. 1341525-16-3

methyl 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoate

Cat. No. B6497889
CAS RN: 1341525-16-3
M. Wt: 212.20 g/mol
InChI Key: MQPAAUNIMZWNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoate, commonly known as Methyl-Pyrazine, is an organic compound with a molecular weight of 214.22 g/mol. It is a colorless to light yellow crystalline solid that is soluble in water and ethanol. It is widely used in the food industry as a flavoring agent and in the pharmaceutical industry as a drug intermediate. Methyl-Pyrazine has a wide range of applications, including its use in the synthesis of drugs, as a flavoring agent, and in research and development.

Scientific Research Applications

Methyl-Pyrazine has a wide range of applications in scientific research. It has been used as a model compound for the study of reaction mechanisms, such as the Mannich reaction. It has also been used as a substrate for the synthesis of a variety of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents. In addition, it has been used as a reagent in the synthesis of pharmaceutical intermediates, such as prodrugs and prohormones.

Mechanism of Action

The mechanism of action of Methyl-Pyrazine is not fully understood. It is believed to act by inhibiting the activity of enzymes that are involved in the metabolism of drugs and other compounds. Additionally, it is thought to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
Methyl-Pyrazine is known to have a number of biochemical and physiological effects. It has been shown to act as an antioxidant, which means it can protect cells from damage caused by free radicals. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as act as a competitive inhibitor of the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

Methyl-Pyrazine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in water and ethanol, making it easy to use in a variety of experiments. However, one of the main limitations is that it is not stable in the presence of light or heat, and therefore should be stored in a cool, dark place.

Future Directions

The potential applications of Methyl-Pyrazine are vast and its use in research is still in its infancy. Potential future directions include its use in the synthesis of new drugs, as an antioxidant, and as a reagent in the synthesis of pharmaceutical intermediates. Additionally, further research into its mechanism of action could lead to the development of new drugs and treatments. Finally, its use in food flavoring could lead to the development of new flavors and aromas.

Synthesis Methods

Methyl-Pyrazine can be synthesized through a number of methods. The most common method is the Mannich reaction, which involves the reaction of an amine with formaldehyde and an aldehyde or ketone in the presence of an acid catalyst. Another method is the reductive amination of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. Other methods include the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst, the reaction of an amine with an aldehyde or ketone in the presence of a base catalyst, and the reaction of an amine with an aldehyde or ketone in the presence of an organometallic catalyst.

properties

IUPAC Name

methyl 3-(4-methyl-2,3-dioxopyrazin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-10-5-6-11(9(14)8(10)13)4-3-7(12)15-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPAAUNIMZWNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN(C(=O)C1=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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